3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The molecule features two chlorinated aromatic substituents: a 4-chlorophenyl group at position 3 and a 3-chlorobenzyl moiety at position 6 (Figure 1). The electron-withdrawing chlorine atoms enhance lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUETVCHPSGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one
- Substituents: 4-Chlorophenoxy (position 5), isopropyl (position 6), phenyl (position 3).
- Key Differences: Replacing the 3-chlorobenzyl group with a phenoxy moiety introduces polarity, while the isopropyl group increases steric bulk. Crystallographic data reveal a monoclinic system (space group C2/c) with planar triazolopyrimidinone rings (maximum deviation: 0.021 Å), suggesting conjugation .
- Synthesis : Yield of 92% via carbodiimide-mediated coupling in CH₂Cl₂/CH₃CN with K₂CO₃ .
Compound B : 3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Substituents : 2-Chlorobenzyl (position 3), 2,4-difluorobenzyl (position 6).
- The dihedral angle between the triazolopyrimidinone core and 2,4-difluorophenyl ring is 87.74°, indicating orthogonal orientation and reduced conjugation .
Compound C : 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Substituents : Oxadiazole ring (position 6), 3-fluorobenzyl (position 3).
- The 3-fluorobenzyl substituent may alter π-π stacking interactions compared to chlorinated analogs .
Physicochemical and Pharmacological Properties
*LogP estimated using fragment-based methods.
Crystallographic Insights
- Planarity: All triazolopyrimidinone analogs exhibit near-planar cores (deviation <0.03 Å), critical for π-π interactions in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
